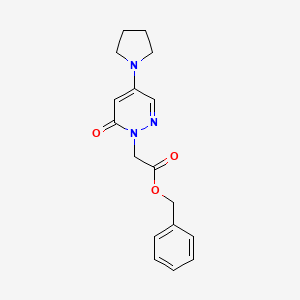![molecular formula C14H13Cl2N3O3 B3801097 4-(allyloxy)-3,5-dichloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B3801097.png)
4-(allyloxy)-3,5-dichloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Descripción general
Descripción
1,3,4-Oxadiazoles are a type of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties .
Synthesis Analysis
1,3,4-Oxadiazoles can be synthesized through several methods. One common method involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles is characterized by a five-membered ring containing an oxygen atom and two nitrogen atoms . This structure is often modified with various substituents to enhance its biological activity .Chemical Reactions Analysis
1,3,4-Oxadiazoles can undergo various chemical reactions due to their unique structure. For example, they can react with aryl or alkenyl halides in the presence of copper (II) oxide nanoparticles to efficiently synthesize 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles can vary depending on their specific structure. For example, some 1,3,4-oxadiazoles are insensitive towards impact and friction, which makes them suitable for use in energetic materials .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,5-dichloro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O3/c1-3-4-21-13-10(15)5-9(6-11(13)16)14(20)17-7-12-19-18-8(2)22-12/h3,5-6H,1,4,7H2,2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPMFJYDPPBRFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=CC(=C(C(=C2)Cl)OCC=C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-(3-{[1-methyl-2-(1H-pyrazol-1-yl)ethyl]amino}-3-oxopropyl)benzamide](/img/structure/B3801022.png)
![3-[5-Amino-6-(4-ethylsulfonylpiperazin-1-yl)pyrazin-2-yl]phenol](/img/structure/B3801023.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3801028.png)
![N-1,3-benzothiazol-2-yl-3-[(1-isoxazol-3-ylethyl)(methyl)amino]propanamide](/img/structure/B3801030.png)
![[3-(4,6-dimethoxy-1,3,5-triazin-2-yl)phenyl]methanol](/img/structure/B3801050.png)
![4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-(3-fluorophenyl)-2-piperazinone](/img/structure/B3801052.png)

![1-(3-{[(2,3,6-trifluorobenzyl)amino]methyl}-2-pyridinyl)-3-piperidinol](/img/structure/B3801071.png)
![cyclobutyl-[(3S,4S)-3-hydroxy-4-[4-(3-methylpyridin-2-yl)piperazin-1-yl]pyrrolidin-1-yl]methanone](/img/structure/B3801074.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,3,4-trimethylbenzamide](/img/structure/B3801083.png)
![2-[(1-Ethylimidazol-2-yl)methyl]-9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B3801088.png)
![7-(3-methoxybenzyl)-2-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3801089.png)
![(1R,2R)-1-(3,6-dihydro-2H-pyridin-1-yl)-1'-(1H-imidazol-5-ylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B3801093.png)
